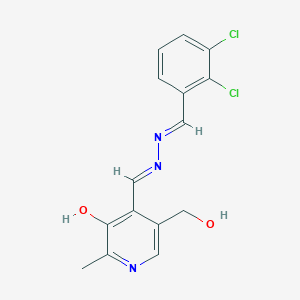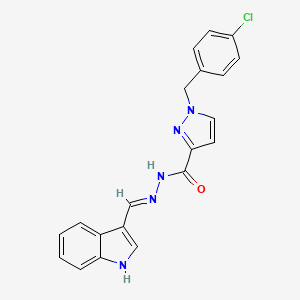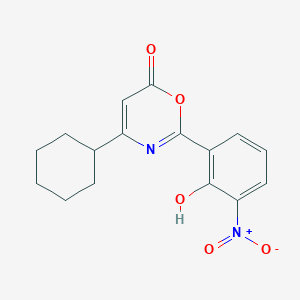![molecular formula C15H18N4OS B6056432 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for various research studies.
作用機序
The mechanism of action of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of cell growth and proliferation: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been shown to inhibit the growth and proliferation of various cancer cells.
2. Modulation of neurotransmitter activity: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been shown to modulate the activity of certain neurotransmitters in the brain.
3. Inhibition of viral and bacterial replication: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been shown to inhibit the replication of certain viruses and bacteria in vitro.
実験室実験の利点と制限
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to be highly potent in various research studies.
2. Versatility: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has potential applications in various research fields, including cancer research, neuroscience research, and infectious disease research.
Some of the limitations of this compound include:
1. Toxicity: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to be toxic at high concentrations.
2. Limited availability: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is not widely available and can be expensive.
将来の方向性
There are several future directions for research on 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone. Some of these directions include:
1. Development of more potent analogs: Researchers can develop more potent analogs of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone that have better efficacy and lower toxicity.
2. Identification of new therapeutic applications: Researchers can identify new therapeutic applications for 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone in various research fields.
3. Mechanistic studies: Researchers can conduct mechanistic studies to better understand the mode of action of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone.
Conclusion
In conclusion, 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is a chemical compound that has potential applications in various research fields. This compound has been found to have unique properties that make it an ideal candidate for various research studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone involves the reaction of 2-chloro-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone with piperidine in the presence of a base. The reaction takes place at room temperature and results in the formation of the desired compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for various research studies. Some of the scientific research applications of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone include:
1. Cancer Research: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have potent anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroscience Research: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have potential applications in neuroscience research. It has been shown to modulate the activity of certain neurotransmitters in the brain.
3. Infectious Disease Research: 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been found to have potent antiviral and antibacterial properties. It has been shown to inhibit the replication of certain viruses and bacteria in vitro.
特性
IUPAC Name |
2-piperidin-1-yl-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-13-10-12(11-21-14-6-2-3-7-16-14)17-15(18-13)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCCFBQBUZERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidino-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)
![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)
![2-{1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6056379.png)
![2,2-diethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopropanecarboxamide](/img/structure/B6056380.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6056388.png)
![ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate](/img/structure/B6056392.png)

![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)

![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)

![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)
